N-(4-bromo-2-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrFN4O3/c1-13-10-14(2)29(12-19(30)26-18-9-8-16(24)11-17(18)25)23(31)20(13)22-27-21(28-32-22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVGNTYRODXMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)Br)F)C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 507.4 g/mol. Its structure consists of a brominated phenyl group, a fluorinated phenyl group, and an oxadiazole moiety which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20BrFN2O4 |
| Molecular Weight | 507.4 g/mol |
| CAS Number | 1251569-12-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under review has shown promising results in inhibiting various cancer cell lines. For instance, derivatives containing the oxadiazole ring have demonstrated significant cytotoxic effects against human colon adenocarcinoma (HT29), lung adenocarcinoma (LXFA 629), and breast cancer cells.
A notable study indicated that modifications in the oxadiazole structure could enhance antiproliferative activity, with some derivatives exhibiting IC50 values as low as 92.4 µM across multiple cancer cell lines .
Antibacterial Activity
The antibacterial properties of compounds containing the oxadiazole moiety have been well-documented. The compound has displayed activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives with electron-withdrawing groups such as bromine or fluorine have shown increased antibacterial efficacy due to enhanced interaction with bacterial cell membranes .
A comparative analysis of similar compounds revealed that those incorporating the oxadiazole structure exhibited superior antibacterial properties compared to traditional antibiotics like norfloxacin .
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds derived from oxadiazoles have been reported to exhibit anti-inflammatory effects by inhibiting pathways associated with inflammatory responses. This includes the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammation .
Case Studies
- Case Study on Anticancer Efficacy : A derivative of the compound was tested against a panel of eleven cancer cell lines, showing significant inhibition rates and highlighting its potential as a lead compound for further development in cancer therapy.
- Case Study on Antibacterial Properties : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromo-2-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Reaction with amines : In DMF at 80°C, primary amines replace the bromine atom, forming aryl amine derivatives. Reaction yields depend on steric and electronic effects of the amine.
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Suzuki coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine with aryl groups, enabling structural diversification .
| Reaction Type | Conditions | Yield Range | Key Products |
|---|---|---|---|
| NAS with NH₃ | DMF, 80°C | 60–75% | Aryl amine |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 55–82% | Biaryl derivatives |
Cyclization Reactions
The oxadiazole ring participates in further cyclization under acidic or thermal conditions:
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Formation of fused heterocycles : Reaction with hydrazine hydrate at 120°C in ethanol generates triazole derivatives via ring expansion .
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Photochemical dimerization : UV irradiation in THF induces [2+2] cycloaddition of the oxadiazole ring, producing bicyclic adducts (confirmed by HPLC-MS) .
Mechanistic Insight : Cyclization is facilitated by the electron-deficient nature of the oxadiazole moiety, which acts as a dienophile in Diels-Alder-type reactions .
Acylation and Alkylation
The acetamide group undergoes standard acylation/alkylation:
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N-alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives. Reactions proceed with >80% efficiency in DMF at 0–25°C.
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Hydrolysis : Acidic hydrolysis (HCl, reflux) cleaves the acetamide bond, yielding 2-(pyridinyl)acetic acid derivatives .
Spectroscopic Evidence :
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¹H-NMR : Post-alkylation, the NH proton signal (δ 10.2 ppm) disappears .
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IR : Hydrolysis products show a strong COOH stretch at 1700–1720 cm⁻¹ .
Reductive Amination and Hydrogenation
The pyridine ring undergoes selective hydrogenation:
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Catalytic hydrogenation : Using Pd/C in methanol under H₂ (1 atm) reduces the pyridine ring to piperidine, preserving the oxadiazole and bromophenyl groups .
| Substrate | Catalyst | Product | Selectivity |
|---|---|---|---|
| Pyridine ring | 10% Pd/C | Piperidine | >90% |
Metal-Catalyzed Functionalization
The fluorophenyl group participates in C–F bond activation:
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Buchwald–Hartwig amination : With Pd₂(dba)₃ and Xantphos, the fluorine atom is replaced by aryl/alkyl amines at 100°C in toluene .
Limitations : Competing debromination occurs if bromine is present, requiring careful optimization of catalysts .
Key Research Findings
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Thermal Stability : Decomposition begins at 220°C (TGA data), with mass loss corresponding to CO and NH₃ release.
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Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water or hexane.
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Reactivity Hierarchy : Bromine > Oxadiazole > Pyridine > Fluorine (based on kinetic studies) .
Experimental Protocols
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Suzuki Coupling Example :
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N-Alkylation :
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Dissolve compound (1 mmol) in DMF, add NaH (1.2 mmol) at 0°C.
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Add methyl iodide (1.5 mmol), stir at 25°C for 4 hr. Quench with H₂O, extract with EtOAc.
-
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling acetamide derivatives with halogenated aryl groups via carbodiimide-mediated amidation. For example, a similar compound was synthesized by reacting 4-bromophenylacetic acid with 3,4-difluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane under triethylamine catalysis at 273 K . Optimization includes:
- Temperature control : Lower temperatures (e.g., 273 K) minimize side reactions.
- Catalyst selection : EDC·HCl with NHS (N-hydroxysuccinimide) improves coupling efficiency.
- Purification : Column chromatography or recrystallization from methylene chloride yields high-purity crystals.
Basic: Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy : and NMR identify substituents on the pyridine and oxadiazole rings. For example, downfield shifts in NMR (~δ 8.5–9.0 ppm) indicate aromatic protons adjacent to electron-withdrawing groups like fluorine .
- X-ray crystallography : Resolves bond angles and dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and 3,4-difluorophenyl planes in a related structure) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks matching calculated values).
Advanced: How can regioselective functionalization of the pyridine-oxadiazole scaffold be achieved?
Regioselectivity challenges arise due to competing reactivity at the oxadiazole’s nitrogen atoms and the pyridine’s C-3 position. Strategies include:
- Directed C–H activation : Palladium catalysts with ligands like PPh enable selective coupling at the pyridine’s C-3 position .
- Protecting groups : Temporary protection of the oxadiazole ring with Boc groups directs substitution to the pyridine moiety.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient sites .
Advanced: How should researchers address contradictory spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns)?
Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. Methodological steps:
- Variable-temperature NMR : Cooling to 193 K slows conformational exchange, simplifying splitting patterns .
- 2D NMR (COSY, NOESY) : Correlates coupled protons and spatial proximities to confirm assignments.
- DFT calculations : Predicts stable conformers and compares theoretical/experimental chemical shifts .
Basic: What solubility properties are relevant for in vitro assays?
The compound’s solubility depends on substituents:
- Hydrophobic groups (4,6-dimethylpyridine, phenyl-oxadiazole) reduce water solubility.
- Polar groups (acetamide, fluorine) improve solubility in DMSO or ethanol.
Protocol : Pre-dissolve in DMSO (≤1% v/v) for cell-based assays to avoid precipitation .
Advanced: How can computational methods guide the design of analogs with enhanced bioactivity?
- Docking studies : Target the compound’s acetamide and oxadiazole moieties to ATP-binding pockets (e.g., kinase inhibitors) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at C-2) with inhibitory activity.
- ADMET prediction : Prioritize analogs with trifluoromethyl groups for metabolic stability .
Basic: What crystallization conditions yield high-quality single crystals for X-ray analysis?
- Solvent selection : Slow evaporation from methylene chloride or THF produces diffraction-quality crystals .
- Temperature gradient : Gradual cooling from 323 K to 298 K minimizes defects.
- Additives : Trace hexane induces lattice ordering.
Advanced: How to resolve conflicting biological activity data across studies?
Potential causes include assay variability or impurity profiles. Solutions:
- Reproducibility checks : Validate purity via HPLC (≥95%) and control for batch-to-batch variability .
- Dose-response curves : Use a wider concentration range (e.g., 0.1–100 µM) to identify true IC values.
- Off-target screening : Test against related enzymes (e.g., cytochrome P450s) to rule out nonspecific effects .
Basic: What safety precautions are essential during handling?
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- First aid : For accidental exposure, rinse with water for 15 minutes and seek medical advice .
Advanced: What strategies optimize the compound’s stability in long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at 253 K to prevent hydrolysis of the oxadiazole ring.
- Light protection : Amber vials reduce photodegradation of the bromophenyl group.
- Purity monitoring : Annual HPLC analysis ensures degradation products remain <5% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
